

Application Notes and Protocols: SAH-EZH2 in Leukemia Cell Lines

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Compound of Interest		
Compound Name:	SAH-EZH2	
Cat. No.:	B2528955	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to gene silencing. In various hematological malignancies, including acute myeloid leukemia (AML), EZH2 is often overexpressed and contributes to oncogenesis by repressing tumor suppressor genes, blocking cellular differentiation, and promoting proliferation.[1][2] **SAH-EZH2** is a stabilized alpha-helical peptide that acts as an EZH2 inhibitor by a distinct mechanism of action. It mimics the EED-binding domain of EZH2, thereby disrupting the EZH2-EED complex, which is essential for PRC2 stability and function. This disruption leads to a reduction in EZH2 protein levels and a subsequent decrease in global H3K27me3 marks.[3][4]

These application notes provide a comprehensive overview of the use of **SAH-EZH2** in leukemia cell lines, including its effects on cell signaling, proliferation, cell cycle, and differentiation. Detailed protocols for key experimental assays are also provided.

Mechanism of Action

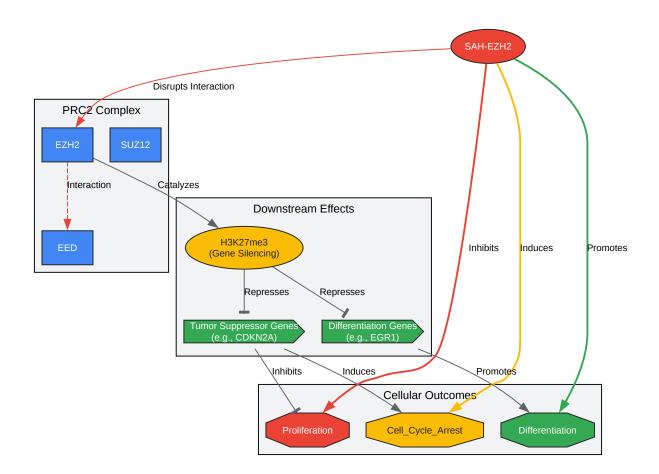
SAH-EZH2 functions by competitively inhibiting the protein-protein interaction between EZH2 and Embryonic Ectoderm Development (EED), another core component of the PRC2 complex. The interaction between EZH2 and EED is crucial for the stability and catalytic activity of EZH2.



By disrupting this interaction, **SAH-EZH2** leads to the destabilization and subsequent degradation of the EZH2 protein, resulting in a global decrease in H3K27me3 levels.[1][3] This allows for the re-expression of silenced tumor suppressor genes and differentiation-associated genes.[1][5]

Signaling Pathways

EZH2 is implicated in several signaling pathways that are crucial for leukemia cell survival and proliferation. By inhibiting EZH2, **SAH-EZH2** can modulate these pathways.





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Caption: SAH-EZH2 mechanism of action in leukemia cells.

Data Presentation

Table 1: Effects of SAH-EZH2 on Leukemia Cell Lines

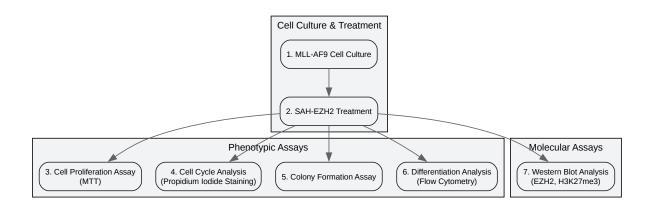
Cell Line	Leukem ia Type	SAH- EZH2 Concent ration	Treatme nt Duratio n	Effect on Prolifer ation	Effect on Cell Cycle	Effect on Differen tiation	Referen ce
MLL-AF9	Acute Myeloid Leukemi a (AML)	10 μΜ	6-8 days	Inhibition	G0/G1 arrest	Induction of monocyt e/macrop hage differenti ation	[6]
Kasumi-1	Acute Myeloid Leukemi a (AML)	Not Specified	Not Specified	Inhibition	G0/G1 arrest	Not Specified	[1]
HL-60	Acute Promyelo cytic Leukemi a	Not Specified	Not Specified	Inhibition	Not Specified	Induction of myeloid differenti ation	[2]

Table 2: Quantitative Effects of SAH-EZH2 on MLL-AF9 Cells



Parameter	Control	SAH-EZH2 (10 μM)	Fold Change/Perce ntage	Reference
Cell Proliferation (Day 8)	100%	Significantly reduced	-	[6]
Cells in G0/G1 Phase (Day 6)	42.0%	50.8%	1.2-fold increase	
Cells in G2/M Phase (Day 6)	6.7%	3.2%	2.1-fold decrease	
Apoptosis (Day 8)	Baseline	No significant increase	-	[6]
Colony Formation	High	Significantly reduced	-	

Experimental Protocols



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